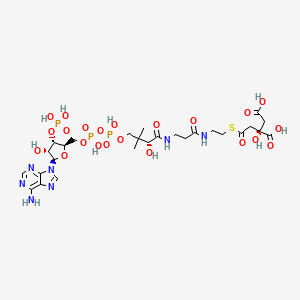

(3S)-Citryl-CoA

Description

Structure

2D Structure

Properties

Molecular Formula |

C27H42N7O22P3S |

|---|---|

Molecular Weight |

941.6 g/mol |

IUPAC Name |

(2R)-2-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C27H42N7O22P3S/c1-26(2,20(40)23(41)30-4-3-14(35)29-5-6-60-16(38)8-27(44,25(42)43)7-15(36)37)10-53-59(50,51)56-58(48,49)52-9-13-19(55-57(45,46)47)18(39)24(54-13)34-12-33-17-21(28)31-11-32-22(17)34/h11-13,18-20,24,39-40,44H,3-10H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,42,43)(H,48,49)(H,50,51)(H2,28,31,32)(H2,45,46,47)/t13-,18-,19-,20+,24-,27-/m1/s1 |

InChI Key |

IHVFHZGGMJDGGZ-OZHIPCIHSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C[C@](CC(=O)O)(C(=O)O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)(C(=O)O)O)O |

Synonyms |

(3S)-citryl-CoA citryl-CoA citryl-coenzyme A coenzyme A, citryl- |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the (3S)-Citryl-CoA Synthesis Pathway

Abstract

This technical guide provides an in-depth examination of the (3S)-citryl-CoA synthesis pathway, a critical juncture in cellular metabolism. The pathway is primarily catalyzed by the enzyme ATP-citrate lyase (ACLY), which links carbohydrate metabolism to the biosynthesis of fatty acids and cholesterol.[1][2] this compound is a pivotal, short-lived thioester intermediate in the conversion of cytosolic citrate to acetyl-CoA.[3] Given ACLY's role in fueling anabolic processes, it has emerged as a significant therapeutic target for metabolic disorders and oncology.[1][3] This document details the core enzymatic mechanism, presents key quantitative data, outlines detailed experimental protocols for measuring enzyme activity, and provides visual diagrams of the pathway and workflows for researchers, scientists, and drug development professionals.

Introduction to the Pathway

ATP-citrate lyase (ACLY) is a central metabolic enzyme found in the cytoplasm of animal cells. It plays a crucial role by catalyzing the ATP-dependent cleavage of citrate, which is exported from the mitochondria, into acetyl-CoA and oxaloacetate. This reaction is the primary source of cytosolic acetyl-CoA, a fundamental building block for the de novo synthesis of fatty acids and cholesterol. The overall process can be summarized by the following reaction:

Citrate + ATP + Coenzyme A → Acetyl-CoA + Oxaloacetate + ADP + Pi

The synthesis of the intermediate, this compound, is an essential part of this catalytic cycle. Understanding the formation of this intermediate is critical for elucidating the enzyme's mechanism and for the development of targeted inhibitors.

The Core Catalytic Mechanism

The conversion of citrate to acetyl-CoA by ACLY is not a single-step reaction but a sequential, multi-step process involving the formation of phosphorylated intermediates and the key this compound thioester. The catalytic cycle for the synthesis of this compound can be broken down into three primary sub-reactions.

-

Enzyme Phosphorylation: The cycle begins with the binding of Mg2+-ATP to the enzyme (E). ACLY catalyzes the transfer of the terminal phosphate group from ATP to a catalytic histidine residue (His760 in humans), forming a phosphoenzyme intermediate (E-P) and releasing Mg2+-ADP.

-

Reaction (i): Mg2+-ATP + E ⇌ E-P + Mg2+-ADP

-

-

Citryl-Phosphate Formation: The enzyme-bound phosphate is then transferred to the substrate, citrate, forming a citryl-phosphate intermediate that remains bound to the enzyme (E·Citrate-P).

-

Reaction (ii): E-P + Citrate ⇌ E·Citrate-P

-

-

This compound Synthesis: Coenzyme A (CoA) performs a nucleophilic attack on the citryl-phosphate intermediate. This results in the formation of the thioester bond, yielding this compound and releasing inorganic phosphate (Pi). The stereospecificity of the enzyme ensures that only the (3S) isomer is produced.

-

Reaction (iii): E·Citrate-P + CoA ⇌ E·this compound + Pi

-

Following its synthesis, the this compound intermediate undergoes a retro-Claisen cleavage to produce the final products, acetyl-CoA and oxaloacetate.

Quantitative and Kinetic Data

The catalytic activity of ACLY has been characterized through various kinetic and biophysical studies. This data is essential for understanding the enzyme's efficiency and for the development of kinetic models and inhibitor design.

| Parameter | Value | Condition / Comment | Source |

| Free Energy Barrier | 12.83 kcal/mol | Estimated for the rate-limiting step of the overall reaction. | |

| Positional Isotope Exchange Rate | 14 s⁻¹ | [γ-¹⁸O₄]-ATP in the absence of other substrates. Indicates reversible phosphorylation. | |

| Positional Isotope Exchange Rate | 5 s⁻¹ | [γ-¹⁸O₄]-ATP in the presence of citrate. | |

| Positional Isotope Exchange Rate | 10 s⁻¹ | [γ-¹⁸O₄]-ATP in the presence of citrate and CoA. | |

| Km for CoA | 4 ± 2 µM | Determined using a direct radiometric assay. | |

| Km for ATP | 47 ± 17 µM | Determined using a direct radiometric assay. | |

| pKa of Catalytic Group | ~7.5 | Determined from pH-dependence of pre-steady-state phosphorylation. Suggests a histidine residue must be unprotonated. |

Experimental Protocols for Pathway Analysis

The activity of ACLY and the synthesis of its products can be measured using several established methods. The two most common approaches are a coupled spectrophotometric assay and a direct radiometric assay.

Coupled Spectrophotometric Assay for ACLY Activity

This traditional method measures ACLY activity indirectly by coupling the production of oxaloacetate to its reduction by malate dehydrogenase (MDH), which oxidizes NADH to NAD⁺. The rate of NADH disappearance is monitored spectrophotometrically at 340 nm.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.4) containing all necessary components except the enzyme. The final reaction mixture should contain:

-

10 mM MgCl₂

-

4 mM DTT

-

0.2 mM NADH

-

3.5 units/mL Malate Dehydrogenase (MDH)

-

0.2 mM CoA

-

10 mM ATP

-

A range of citrate concentrations (e.g., 0.05 mM to 5 mM) for kinetic analysis.

-

-

Assay Execution:

-

Pipette the reaction mixture into a quartz cuvette and place it in a spectrophotometer set to 310 K (37°C).

-

Initiate the reaction by adding a known amount of purified ACLY enzyme or cell lysate containing ACLY.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6,220 M⁻¹cm⁻¹).

-

If applicable, subtract any background NADH oxidation rate measured in a control reaction lacking citrate.

-

Plot initial velocities against substrate concentrations to determine kinetic parameters like Km and Vmax.

-

References

The Role of (3S)-Citryl-CoA: A Critical Intermediate Beyond the Krebs Cycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide elucidates the precise biochemical role of (3S)-Citryl-CoA. Contrary to a common misconception, this compound is not a freely diffusing intermediate within the canonical Krebs (Citric Acid) cycle. Instead, it serves as a pivotal, enzyme-bound intermediate in the reaction catalyzed by ATP Citrate Lyase (ACLY). This enzyme provides the primary route for the synthesis of cytosolic acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis. By linking carbohydrate metabolism to lipogenesis, ACLY represents a central node in cellular metabolism and a validated target for therapeutic intervention in metabolic diseases and cancer.

Delineating the Biochemical Context: Krebs Cycle vs. Cytosolic Acetyl-CoA Synthesis

The Krebs cycle, located in the mitochondrial matrix, is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1][2] The first step of this cycle is the condensation of acetyl-CoA and oxaloacetate to form citrate, a reaction catalyzed by Citrate Synthase . While this reaction proceeds through a thioester intermediate, (S)-citroyl-CoA, this intermediate remains tightly bound to the enzyme and is not released.[3][4][5]

In contrast, the synthesis of cytosolic acetyl-CoA relies on the ATP Citrate Lyase (ACLY) enzyme. Citrate produced in the mitochondria is transported to the cytosol via the citrate transporter. In the cytosol, ACLY catalyzes the ATP-dependent cleavage of citrate into acetyl-CoA and oxaloacetate. This reaction is the primary source of acetyl-CoA for crucial biosynthetic pathways, including lipogenesis and cholesterogenesis. The transient, enzyme-bound intermediate in this critical cytosolic reaction is This compound .

The diagram below illustrates the citrate shuttle, highlighting the distinct roles and locations of Citrate Synthase and ATP Citrate Lyase.

The Reaction Mechanism of ATP Citrate Lyase (ACLY)

The ACLY-catalyzed reaction is a multi-step process that occurs within the enzyme's active site. The enzyme is a homotetramer in animals, with each subunit containing an N-terminal acyl-CoA synthetase homology (ASH) domain and a C-terminal citrate synthase homology (CSH) domain. The formation and cleavage of the this compound intermediate are central to its mechanism.

-

Enzyme Phosphorylation : The reaction initiates with the binding of ATP and its hydrolysis, leading to the formation of a high-energy phosphoenzyme intermediate, typically involving a histidine residue (His760 in humans).

-

Citryl-Phosphate Formation : The enzyme transfers the phosphate group to citrate, forming a citryl-phosphate intermediate.

-

Formation of this compound : Coenzyme A (CoA) attacks the citryl-phosphate intermediate, displacing the phosphate and forming the pivotal This compound thioester intermediate.

-

Intermediate Cleavage : The this compound intermediate is cleaved via a retro-aldol reaction into the final products: acetyl-CoA and oxaloacetate, which are then released from the enzyme.

The catalytic cycle is depicted in the following diagram.

Quantitative Analysis of ACLY Kinetics

The kinetic properties of ACLY have been characterized in various species. This data is crucial for understanding the enzyme's efficiency and for the development of inhibitors.

| Parameter | Organism/Source | Value | Reference(s) |

| Km (ATP) | Chlorobium limicola | 0.21 ± 0.04 mM | |

| Km (ATP) | Human (recombinant) | 47 ± 17 µM | |

| S0.5 (Citrate) | Chlorobium limicola | 2.5 mM | |

| Km (CoA) | Human (recombinant) | 4 ± 2 µM | |

| Ki (ADP vs ATP) | Chlorobium limicola | 0.037 ± 0.006 mM |

Note: The kinetics for citrate in the bacterial enzyme show strong negative cooperativity (Hill coefficient of 0.45), hence the S0.5 value is reported instead of a simple Km.

Experimental Protocols for Measuring ACLY Activity

Accurate measurement of ACLY activity is fundamental for basic research and high-throughput screening in drug discovery.

This traditional method relies on coupling the production of oxaloacetate to its reduction by malate dehydrogenase (MDH), which consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Principle :

-

Citrate + ATP + CoA --(ACLY)--> Oxaloacetate + Acetyl-CoA + ADP + Pi

-

Oxaloacetate + NADH + H⁺ --(MDH)--> Malate + NAD⁺

-

-

Reagents :

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM DTT.

-

Substrates: 20 mM Citrate, 10 mM ATP, 0.5 mM CoA.

-

Coupling System: 0.2 mM NADH, 10 units/mL Malate Dehydrogenase.

-

Enzyme: Purified ACLY or cell lysate.

-

-

Procedure :

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, citrate, ATP, CoA, NADH, and MDH.

-

Incubate at 37°C for 5 minutes to reach thermal equilibrium and record a baseline absorbance at 340 nm.

-

Initiate the reaction by adding the ACLY enzyme sample.

-

Continuously monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of change in absorbance (ΔA340/min).

-

-

Calculation : Enzyme activity (in µmol/min/mg) is calculated using the Beer-Lambert law for NADH (ε = 6220 M⁻¹cm⁻¹).

This modern, high-throughput-compatible assay directly measures the formation of acetyl-CoA using a radiolabeled substrate, [¹⁴C]citrate. It uses a specific scintillant that detects the [¹⁴C]acetyl-CoA product but not the [¹⁴C]citrate substrate, eliminating the need for separation steps.

-

Principle : ACLY converts [¹⁴C]citrate to [¹⁴C]acetyl-CoA. A specialized scintillation cocktail (e.g., MicroScint-O) selectively interacts with the thioester product to generate a detectable signal.

-

Reagents :

-

Assay Buffer: 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, 10 mM DTT.

-

Substrates: 400 µM ATP, 100 µM CoA, 150 µM [¹⁴C]citrate (specific activity ~2 µCi/µmol).

-

Quench Solution: 0.5 M EDTA.

-

Detection Reagent: MicroScint-O.

-

Enzyme: Purified human ACLY.

-

-

Procedure (384-well plate format) :

-

Dispense 20 µL of the reaction mixture (Buffer + substrates) into each well.

-

Add the ACLY enzyme or test compounds (for inhibitor screening).

-

Incubate the plate at 37°C for 3 hours.

-

Terminate the reaction by adding 1 µL of Quench Solution.

-

Add 60 µL of MicroScint-O to each well.

-

Incubate at room temperature overnight with gentle shaking to allow for signal development.

-

Measure the signal (in counts per minute, CPM) using a liquid scintillation counter (e.g., TopCount).

-

-

Data Analysis : The CPM value is directly proportional to the amount of [¹⁴C]acetyl-CoA produced and thus to the ACLY activity.

Therapeutic Relevance and Drug Development

The strategic position of ACLY, linking glucose metabolism to the synthesis of fatty acids and cholesterol, makes it a compelling target for drug development. Upregulation or hyperactivity of ACLY is associated with various pathologies:

-

Metabolic Diseases : In conditions like dyslipidemia, increased ACLY activity contributes to elevated levels of LDL-cholesterol and triglycerides.

-

Cancer : Many cancer cells exhibit reprogrammed metabolism, characterized by high rates of de novo lipid synthesis to support rapid proliferation and membrane production. ACLY is frequently upregulated in tumors and its inhibition can arrest cancer cell growth.

-

Epigenetics : The acetyl-CoA produced by ACLY is also the acetyl donor for histone acetylation, linking cellular metabolic status to gene regulation.

Inhibitors of ACLY, such as Bempedoic acid and the experimental compound SB-204990 , have shown significant efficacy in lowering LDL-cholesterol. Bempedoic acid is approved for clinical use, validating ACLY as a therapeutic target for managing hypercholesterolemia, particularly in statin-intolerant patients.

References

An In-depth Technical Guide to (3S)-Citryl-CoA and the Citrate Synthase Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citrate synthase (CS) is a ubiquitous and essential enzyme that catalyzes the first committed step of the citric acid cycle, a central pathway in cellular metabolism for energy production and biosynthesis.[1][2][3] This guide provides a comprehensive technical overview of the structure, function, and catalytic mechanism of citrate synthase, with a specific focus on the pivotal, enzyme-bound intermediate, (3S)-Citryl-CoA. We will delve into the intricate molecular events of the catalytic cycle, present key quantitative data, outline relevant experimental protocols, and explore the enzyme's regulation. This document is intended to serve as a detailed resource for professionals engaged in biochemical research and the development of novel therapeutics targeting metabolic pathways.

Citrate Synthase: Structure and Function

Citrate synthase (EC 2.3.3.1) is responsible for the Claisen condensation of acetyl-coenzyme A (acetyl-CoA) and oxaloacetate to form citrate and coenzyme A (CoA).[1][4] This reaction is a critical control point and the primary entry for two-carbon units into the citric acid cycle.

Structural Overview

In eukaryotes, Gram-positive bacteria, and archaea, citrate synthase exists as a homodimer (Type I), while a hexameric form (Type II) is found in Gram-negative bacteria. Each monomer is composed of two domains, a large and a small α-helical domain, which form a deep cleft containing the active site. The enzyme is notable for its ability to form a carbon-carbon bond without the need for a metal ion cofactor.

The "Open" and "Closed" Conformations

A key feature of the citrate synthase mechanism is a significant conformational change upon substrate binding.

-

Open Conformation: In the absence of substrates, the enzyme is in an "open" state, where the active site cleft is accessible to the solvent.

-

Closed Conformation: The binding of the first substrate, oxaloacetate, induces a dramatic hinge-motion, causing the small domain to rotate approximately 18° relative to the large domain. This "closed" conformation sequesters the bound oxaloacetate from the solvent and creates a highly specific binding site for the second substrate, acetyl-CoA. This induced-fit mechanism is crucial for preventing the premature and unproductive hydrolysis of the acetyl-CoA thioester bond.

The active site itself contains a highly conserved catalytic triad of amino acid residues: two histidines (His274, His320) and one aspartate (Asp375) (numbering based on pig heart CS). These residues are essential for the acid-base catalysis that drives the reaction.

The Catalytic Mechanism: A Step-by-Step Guide

The reaction catalyzed by citrate synthase is an ordered sequential kinetic mechanism where oxaloacetate binds first, followed by acetyl-CoA. The overall process can be broken down into three main stages: enolization, condensation, and hydrolysis.

Step 1: Oxaloacetate Binding and Conformational Change Oxaloacetate binds to the active site in the open conformation of the enzyme. This binding event triggers the conformational shift to the closed form, creating the binding pocket for acetyl-CoA.

Step 2: Acetyl-CoA Binding and Enolate Formation Once the enzyme is in the closed form, acetyl-CoA binds. The catalytic cycle begins with the deprotonation of the α-carbon of acetyl-CoA by the carboxylate side chain of Asp375, which acts as a general base. This abstraction is facilitated by His274, which acts as a general acid, donating a proton to the carbonyl oxygen of acetyl-CoA. This concerted acid-base catalysis results in the formation of a neutral enol intermediate, although recent studies suggest the reaction proceeds through a more unstable enolate intermediate.

Step 3: Condensation and this compound Formation The highly reactive enol/enolate of acetyl-CoA performs a nucleophilic attack on the carbonyl carbon of the bound oxaloacetate. His320 acts as a general acid, donating a proton to the carbonyl oxygen of oxaloacetate, which polarizes the bond and facilitates the attack. This condensation reaction forms the key intermediate, this compound, which remains tightly bound within the active site.

Step 4: Thioester Hydrolysis and Product Release The final step is the hydrolysis of the thioester bond of this compound. A water molecule, activated by deprotonation by His320, attacks the thioester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-S bond and releasing coenzyme A. The resulting citrate molecule is then released, and the enzyme reverts to its open conformation, ready for another catalytic cycle.

Visualizing the Mechanism and Workflows

Citrate Synthase Catalytic Cycle

References

An In-depth Technical Guide on the Stereospecificity of (3S)-Citryl-CoA Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecificity of (3S)-Citryl-CoA formation, a critical step in the citric acid cycle. The document details the enzymatic mechanisms, presents quantitative data, outlines experimental protocols for stereochemical analysis, and provides visualizations of the key pathways and workflows.

Executive Summary

The formation of citryl-CoA from acetyl-CoA and oxaloacetate is a cornerstone of cellular metabolism, catalyzed by the enzyme citrate synthase. This reaction proceeds with a high degree of stereospecificity, leading to the formation of this compound. The stereochemical outcome is dictated by the facial selectivity of the enzyme for the prochiral center of oxaloacetate. Two distinct classes of citrate synthase, Si-citrate synthase and Re-citrate synthase, have been identified, each exhibiting opposite stereoselectivity. Understanding this stereospecificity is crucial for elucidating enzyme mechanisms, designing specific inhibitors, and engineering metabolic pathways. This guide delves into the molecular basis of this stereoselectivity, providing the necessary technical details for advanced research and development.

Enzymatic Mechanism and Stereochemistry

The condensation of the acetyl group from acetyl-CoA and the keto group of oxaloacetate to form a carbon-carbon bond is a complex process involving an enolate intermediate.[1] The stereospecificity of this reaction is determined by which face of the planar carbonyl group of oxaloacetate is attacked by the enolate of acetyl-CoA.

There are two types of citrate synthases, classified based on their stereospecificity:

-

Si-citrate synthase (EC 2.3.3.1): This is the most common type of citrate synthase, found in the mitochondria of eukaryotes and many bacteria. It catalyzes the attack of the enolate of acetyl-CoA on the si-face of the carbonyl carbon of oxaloacetate.[2]

-

Re-citrate synthase (EC 2.3.3.3): This enzyme is found in some anaerobic bacteria. It facilitates the attack of the enolate of acetyl-CoA on the re-face of the carbonyl carbon of oxaloacetate.

The catalytic triad in the active site of Si-citrate synthase, consisting of Asp-375, His-274, and His-320, plays a crucial role in the reaction.[1][3] Asp-375 acts as a general base to deprotonate the methyl group of acetyl-CoA, forming the enolate intermediate. This enolate then attacks the carbonyl carbon of oxaloacetate, which is polarized by interaction with His-274 and other active site residues. His-320 then acts as a general acid to protonate the resulting alkoxide, and subsequent hydrolysis of the thioester bond releases Coenzyme A and citrate.[3]

The precise positioning of the substrates within the active site dictates the stereochemical outcome. X-ray crystallography studies have provided detailed insights into the architecture of the active site, revealing the interactions that enforce the stereospecificity.

Signaling Pathway of this compound Formation by Si-Citrate Synthase

Caption: Reaction pathway for this compound formation by Si-Citrate Synthase.

Quantitative Data

The following tables summarize key quantitative data related to citrate synthase, providing a basis for comparison across different species and conditions.

Kinetic Parameters of Citrate Synthase

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Rat Liver Mitochondria | Acetyl-CoA | 16 | - | - | |

| Oxaloacetate | 2 | - | - | ||

| Synechocystis sp. PCC 6803 | Acetyl-CoA | 220 ± 77 | 2.51 ± 0.24 | 12.07 ± 2.95 | |

| Oxaloacetate | 91 ± 11 | 2.76 ± 0.26 | 30.50 ± 3.17 |

Note: '-' indicates data not available in the cited source.

Structural Data: Key Active Site Residue Distances

The precise geometry of the active site is fundamental to the stereospecificity of citrate synthase. The following table, derived from crystallographic data, would typically show the distances between key catalytic residues and the bound substrates. For the purpose of this guide, representative data would be included here from relevant PDB entries.

| PDB ID | Enzyme Source | Ligands | Residue 1 | Residue 2 | Distance (Å) |

| 2CTS | Pig Heart | Oxaloacetate, Carboxymethyl-CoA | Asp-375 (OD2) | Carboxymethyl-CoA (C2) | 3.1 |

| 2CTS | Pig Heart | Oxaloacetate, Carboxymethyl-CoA | His-274 (NE2) | Oxaloacetate (O2) | 2.7 |

| 2CTS | Pig Heart | Oxaloacetate, Carboxymethyl-CoA | His-320 (NE2) | Oxaloacetate (O3) | 2.8 |

Note: Distances are illustrative and should be verified from the specific PDB entries.

Experimental Protocols

Determining the stereospecificity of citrate synthase requires specialized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Stereospecificity using Isotope Labeling and Enzymatic Cleavage

This protocol is adapted from studies on Re- and Si-citrate synthases and allows for the unambiguous determination of the stereochemical course of the reaction.

Objective: To determine whether a citrate synthase is of the Re or Si type.

Principle: [1-14C]acetyl-CoA is used as a substrate. Re-citrate synthase will produce (R)-[1-14C]citrate, while Si-citrate synthase will produce (S)-[5-14C]citrate. The resulting radiolabeled citrate is then cleaved by Si-specific citrate lyase. If the original enzyme was a Re-synthase, the 14C label will be in the acetate portion. If it was a Si-synthase, the label will be in the oxaloacetate portion.

Materials:

-

Purified citrate synthase of interest

-

[1-14C]acetyl-CoA

-

Oxaloacetate

-

Si-citrate lyase

-

Malate dehydrogenase

-

NADH

-

Dowex 1x8 resin

-

Scintillation counter and fluid

-

Buffer solutions (e.g., Tris-HCl)

Procedure:

-

Enzymatic Synthesis of [14C]citrate:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), oxaloacetate, [1-14C]acetyl-CoA, and the purified citrate synthase.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to allow for product formation.

-

Terminate the reaction by adding acid (e.g., HClO4) and neutralize with a base (e.g., KOH).

-

-

Enzymatic Cleavage of [14C]citrate:

-

To the neutralized solution containing the synthesized [14C]citrate, add Si-citrate lyase, malate dehydrogenase, and NADH.

-

Incubate to allow for the cleavage of citrate to acetate and oxaloacetate, and the subsequent reduction of oxaloacetate to malate.

-

-

Separation of Products:

-

Apply the reaction mixture to a Dowex 1x8 anion exchange column.

-

Elute the acetate with a low concentration of formic acid (e.g., 0.2 M).

-

Elute the malate with a higher concentration of formic acid (e.g., 1 M).

-

-

Quantification of Radioactivity:

-

Collect fractions from the column elution.

-

Measure the radioactivity in each fraction using a scintillation counter.

-

Interpretation of Results:

-

High radioactivity in the acetate fraction: The enzyme is a Re-citrate synthase .

-

High radioactivity in the malate fraction: The enzyme is a Si-citrate synthase .

Analysis of Stereochemistry by Nuclear Magnetic Resonance (NMR) Spectroscopy

While a standardized, step-by-step protocol for the direct determination of this compound stereochemistry by NMR is not widely documented due to the instability of the intermediate, the principles of NMR can be applied to analyze the stereochemical outcome of the citrate synthase reaction. This would typically involve using stereospecifically labeled substrates and analyzing the resulting citrate product.

Principle: NMR spectroscopy can distinguish between stereoisomers based on the chemical environment of specific nuclei. By using substrates isotopically labeled at prochiral centers (e.g., stereospecifically deuterated oxaloacetate or acetyl-CoA with chiral methyl groups), the stereochemistry of the resulting citrate can be determined by analyzing the coupling patterns and chemical shifts in the 1H or 13C NMR spectra.

General Workflow:

-

Synthesis of Stereospecifically Labeled Substrates: Prepare substrates such as (2S,3R)-[3-2H1]malate, which can be enzymatically converted to [3R-2H1]oxaloacetate, or acetyl-CoA with a chiral methyl group.

-

Enzymatic Reaction: Perform the citrate synthase reaction using the purified enzyme and the stereospecifically labeled substrate.

-

Purification of Citrate: Purify the resulting citrate from the reaction mixture.

-

NMR Analysis: Acquire high-resolution 1H and/or 13C NMR spectra of the purified citrate.

-

Spectral Interpretation: Analyze the spectra to determine the stereochemical configuration of the product based on the presence or absence of specific couplings and the chemical shifts of the reporter nuclei.

This approach requires significant expertise in organic synthesis and NMR spectroscopy.

Visualizations

Experimental Workflow for Stereospecificity Determination

Caption: Workflow for determining citrate synthase stereospecificity.

Conclusion

The stereospecific formation of this compound is a testament to the high fidelity of enzymatic catalysis. The existence of both Si- and Re-citrate synthases highlights the evolutionary diversification of metabolic pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this fascinating aspect of enzyme stereochemistry. A thorough understanding of the stereospecificity of citrate synthase is not only of fundamental scientific importance but also holds potential for the development of novel therapeutics targeting metabolic pathways.

References

The Biological Crossroads: A Technical Guide to the (3S)-Citryl-CoA Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-Citryl-CoA is a pivotal, albeit transient, thioester intermediate situated at the heart of cellular metabolism. Its significance extends across fundamental bioenergetic and biosynthetic pathways, primarily as a key player in the citric acid cycle and as the precursor to cytosolic acetyl-CoA. This technical guide provides an in-depth exploration of the biological roles of this compound, detailing its involvement in key enzymatic reactions, presenting relevant quantitative data, outlining experimental protocols for its study, and visualizing the complex pathways in which it participates. Understanding the nuances of this compound metabolism is critical for researchers and drug development professionals targeting metabolic dysregulation in diseases such as cancer and metabolic syndrome.

Introduction

This compound is a stereospecific intermediate formed during the enzymatic reactions catalyzed by citrate synthase and ATP-citrate lyase (ACLY). Although it is not a metabolite that accumulates to high concentrations, its formation and subsequent cleavage are critical control points in cellular metabolism. This guide will dissect the biological significance of this intermediate, focusing on its roles in:

-

The Citric Acid Cycle (TCA Cycle): As a transient intermediate in the mitochondrial matrix, linking acetyl-CoA to citrate formation.

-

The Citrate Cleavage Pathway: As a key intermediate in the cytosol for the production of acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis.

The Role of this compound in Metabolic Pathways

The Citric Acid Cycle

In the mitochondrial matrix, the TCA cycle is the central hub of cellular respiration. The entry of acetyl-CoA into the cycle is catalyzed by citrate synthase , which facilitates the condensation of acetyl-CoA and oxaloacetate to form citrate. This compound is a transient, enzyme-bound intermediate in this reaction.[1][2][3] The stereospecificity of citrate synthase ensures the formation of the (3S) isomer.[4]

The overall reaction is as follows:

Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH

The formation of the high-energy thioester intermediate, this compound, and its subsequent hydrolysis drives the reaction forward, making it a highly exergonic and essentially irreversible step under physiological conditions.[1]

The Citrate Cleavage Pathway

In the cytosol, ATP-citrate lyase (ACLY) plays a crucial role in converting citrate, transported from the mitochondria, into acetyl-CoA. This cytosolic pool of acetyl-CoA is essential for de novo lipogenesis and cholesterogenesis. ACLY catalyzes the ATP-dependent cleavage of citrate into acetyl-CoA and oxaloacetate. Similar to the citrate synthase reaction, this process involves this compound as an intermediate.

The reaction proceeds in two main steps on the enzyme:

-

Citrate + ATP + CoA-SH ⇌ ADP + Phosphate + this compound

-

This compound ⇌ Acetyl-CoA + Oxaloacetate

The activity of ACLY is a critical link between carbohydrate metabolism (which produces mitochondrial citrate) and fatty acid synthesis, making it a key enzyme in cellular growth and proliferation and a target for drug development in cancer and metabolic diseases.

Quantitative Data

The transient nature of this compound makes its direct quantification in cells challenging. However, kinetic parameters of the enzymes that produce and consume it provide valuable insights into its metabolic context.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| ATP-Citrate Lyase | Human | Citrate | 73.8 ± 11.4 | - | |

| CoA | 4 ± 2 | - | |||

| ATP | 47 ± 17 | - | |||

| Citrate Synthase | Pig Heart | This compound | Approaches Michaelis-Menten kinetics at high enzyme concentrations | - |

Table 2: Metabolic Flux Analysis Data

Metabolic flux analysis (MFA) provides a systems-level view of metabolic pathway activity. While direct flux values for this compound are not typically reported due to its transient nature, MFA studies on related pathways provide context. For example, studies on cancer cells have shown that the flux through ACLY is significantly upregulated to support lipid biosynthesis. Similarly, MFA of the TCA cycle can reveal the rate of citrate production, which is directly linked to the transient formation of this compound.

| Cell Type/Condition | Pathway | Relative Flux Change | Significance | Reference(s) |

| Cancer Cells | Citrate Cleavage Pathway | Upregulated | Increased fatty acid synthesis for membrane production | |

| Normal Cells | TCA Cycle | Basal | Energy production |

Experimental Protocols

Assay for ATP-Citrate Lyase (ACLY) Activity

This protocol describes a coupled-enzyme assay to measure ACLY activity by monitoring the oxidation of NADH.

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.4), 10 mM MgCl₂, 10 mM DTT

-

Substrate Solution: 2 mM Sodium Citrate, 50 µM Coenzyme A, 1 mM ATP

-

Coupling Enzyme: Malate Dehydrogenase (MDH), 3.3 U/mL

-

NADH Solution: 0.2 mM NADH

-

Cell or tissue lysate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MDH, and NADH.

-

Add the cell or tissue lysate to the reaction mixture.

-

Initiate the reaction by adding the substrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ACLY activity.

-

Calculate the specific activity relative to the total protein concentration of the lysate.

Assay for Citrate Synthase Activity

This protocol is a colorimetric assay that measures the production of Coenzyme A (CoA), which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.1)

-

DTNB Solution: 100 µM DTNB in assay buffer

-

Acetyl-CoA Solution: 500 µM Acetyl-CoA in assay buffer

-

Oxaloacetate Solution: 500 µM Oxaloacetate in assay buffer

-

Mitochondrial extract or purified enzyme

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

In a cuvette, mix the assay buffer, DTNB solution, and acetyl-CoA solution.

-

Add the mitochondrial extract or purified enzyme and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding the oxaloacetate solution.

-

Monitor the increase in absorbance at 412 nm over time. The rate of color change is proportional to the citrate synthase activity.

-

Calculate the specific activity using the extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB).

Quantification of this compound by LC-MS/MS

Direct quantification of the unstable this compound intermediate requires a sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow:

-

Sample Preparation: Rapidly quench metabolic activity in cell or tissue samples, often using cold methanol or other organic solvents. Extract metabolites, including CoA esters.

-

Chromatographic Separation: Use a suitable LC column, such as a C18 reversed-phase column, to separate this compound from other metabolites.

-

Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Visualization of Pathways and Workflows

Metabolic Pathways

Caption: The Citric Acid Cycle, highlighting the transient this compound intermediate.

Caption: The Citrate Cleavage Pathway for cytosolic Acetyl-CoA synthesis.

Experimental Workflow

References

(3S)-Citryl-CoA: A Key Intermediate at the Crossroads of Cellular Respiration and Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth examination of (3S)-Citryl-CoA, a critical, enzyme-bound intermediate in cellular metabolism. While not a direct participant in the catabolic reactions of cellular respiration, its formation is inextricably linked to the Krebs cycle, a core component of this process. This compound serves as a pivotal molecular link between the energy-generating pathways of glucose catabolism and the anabolic pathways of fatty acid and cholesterol synthesis. Understanding its role is crucial for research in metabolic diseases, oncology, and neurodegenerative disorders.

The Discovery and Role of this compound in the ATP Citrate Lyase (ACLY) Reaction

Cellular respiration in eukaryotes primarily occurs within the mitochondria, culminating in the Krebs cycle, which generates ATP and reducing equivalents.[1][2] A key intermediate of this cycle, citrate, can be transported out of the mitochondria into the cytoplasm. In the cytoplasm, the enzyme ATP Citrate Lyase (ACLY) catalyzes the conversion of this citrate into acetyl-CoA, the primary building block for de novo lipogenesis and cholesterologenesis, and oxaloacetate.[3][4] This reaction is fundamental as the inner mitochondrial membrane is impermeable to acetyl-CoA produced within the mitochondria.[3]

The catalytic mechanism of ACLY is a multi-step process where this compound is formed as a transient, enzyme-bound intermediate. The proposed mechanism involves the phosphorylation of the enzyme, followed by the formation of a citryl-phosphate intermediate, which then reacts with Coenzyme A (CoA) to form this compound. This intermediate is then cleaved by the enzyme in a retro-Claisen reaction to yield the final products, acetyl-CoA and oxaloacetate. The discovery of this intermediate was crucial to understanding how the carbon atoms from mitochondrial citrate are made available for biosynthetic processes in the cytoplasm.

Quantitative Data: Enzyme Kinetics

The study of ACLY kinetics provides quantitative insight into the efficiency and regulation of the conversion of citrate to acetyl-CoA. The Michaelis-Menten constants (Kₘ) for the substrates of ACLY have been determined through various assays, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity.

| Substrate | Organism/Enzyme Source | Kₘ Value (µM) | Reference |

| Citrate | Human (recombinant) | 73.8 ± 11.4 | |

| ATP | Human (recombinant) | 47 ± 17 | |

| Coenzyme A | Human (recombinant) | 4 ± 2 | |

| ATP | Chlorobium limicola | 210 ± 40 | |

| Citrate | Chlorobium limicola | 57 ± 8 | |

| ATP | Rat Liver | Not specified, but ADP is a competitive inhibitor |

Note: Kinetic values can vary based on experimental conditions, assay methods, and enzyme source.

Experimental Protocols

The identification and characterization of this compound and the ACLY reaction mechanism rely on precise experimental protocols. Below are methodologies for key experiments.

This modern assay allows for direct measurement of ACLY activity and is suitable for high-throughput screening of potential inhibitors.

-

Reaction Setup : The enzymatic reaction is performed in a 384-well plate. Each well contains purified human ACLY enzyme in a buffer solution (e.g., 87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT).

-

Substrate Addition : The reaction is initiated by adding the substrates: CoA, ATP, and radiolabeled [¹⁴C]citrate.

-

Incubation : The reaction mixture is incubated at 37°C for a defined period (e.g., 3 hours).

-

Quenching : The reaction is terminated by the addition of a quenching agent, such as EDTA, which chelates the necessary Mg²⁺ cofactor.

-

Detection : A scintillation agent (e.g., MicroScint-O) is added. This agent is specifically chosen for its ability to detect the product, [¹⁴C]acetyl-CoA, without detecting the substrate, [¹⁴C]citrate.

-

Signal Measurement : The signal from the radiolabeled acetyl-CoA is detected using a liquid scintillation counter (e.g., TopCount). The measured signal is directly proportional to the enzyme's activity.

PIX studies were instrumental in elucidating the formation of phosphorylated intermediates in the ACLY reaction.

-

Substrate Synthesis : ATP labeled with the heavy oxygen isotope ¹⁸O in the γ-phosphate group ([γ-¹⁸O₄]-ATP) is synthesized.

-

Enzyme Reaction : Recombinant human ACLY is incubated with the [γ-¹⁸O₄]-ATP in the presence and absence of other substrates (citrate and CoA).

-

Analysis : The reaction mixture is analyzed to measure the rate at which the ¹⁸O label "scrambles" from the β,γ-bridge position to the nonbridge positions of the ATP molecule. This scrambling occurs when the terminal phosphate is reversibly transferred from ATP to an acceptor (like an enzyme active site residue), forming ADP, and then is returned.

-

Interpretation : A rapid rate of isotope exchange indicates the presence of one or more highly reversible phosphorylated intermediates, providing evidence for the proposed reaction mechanism involving a phospho-enzyme species. For ACLY, the maximal exchange rate was observed in the absence of citrate and CoA, suggesting the formation of a stable phospho-enzyme species.

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic context and regulatory control of the ACLY-mediated reaction involving this compound.

Caption: Metabolic pathway linking glycolysis and the Krebs cycle to lipogenesis via ACLY.

Caption: Regulation of ACLY activity via signaling and transcriptional control.

Conclusion: A Target of Therapeutic Interest

The discovery and characterization of this compound as an intermediate in the ACLY-catalyzed reaction have illuminated a critical node in cellular metabolism. This pathway's role in supplying acetyl-CoA for the synthesis of fatty acids and cholesterol makes ACLY a compelling target for therapeutic intervention. Inhibition of ACLY is a strategy being actively pursued for the treatment of dyslipidemia and certain cancers that exhibit upregulated de novo lipogenesis. A thorough understanding of the enzyme's mechanism, kinetics, and regulation is therefore indispensable for the development of novel and effective drugs targeting this vital metabolic checkpoint.

References

An In-depth Technical Guide to the Enzymatic Conversion of Acetyl-CoA to (3S)-Citryl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of acetyl-CoA to (3S)-citryl-CoA, a pivotal reaction in cellular metabolism. The document details the core enzyme responsible, its mechanism of action, kinetic properties, and established experimental protocols for its study.

Introduction

The condensation of acetyl-CoA and oxaloacetate to form this compound is the initial and rate-limiting step of the citric acid cycle (Krebs cycle), a central metabolic hub in aerobic organisms. This reaction is catalyzed by the enzyme citrate synthase (EC 2.3.3.1). This compound is a transient, enzyme-bound intermediate that is subsequently hydrolyzed to citrate and coenzyme A (CoA-SH). The high negative free energy change of this reaction drives the citric acid cycle forward. Understanding the intricacies of this enzymatic conversion is crucial for research in metabolism, drug discovery, and mitochondrial function.

The Core Enzyme: Citrate Synthase

Citrate synthase is a ubiquitous enzyme found in the mitochondrial matrix of eukaryotes and the cytoplasm of prokaryotes. It is a key regulator of metabolic flux through the citric acid cycle. The enzyme is a homodimer in most animals, plants, and fungi.

Reaction Mechanism

The conversion of acetyl-CoA to this compound proceeds via an ordered sequential Bi-Bi kinetic mechanism, where oxaloacetate binds to the enzyme first, inducing a conformational change that creates the binding site for acetyl-CoA. The reaction mechanism involves a catalytic triad of amino acid residues in the active site, typically including a histidine and two aspartic acid residues.

The proposed mechanism involves the following key steps:

-

Enolate Formation: A basic residue in the active site, such as Asp-375, abstracts a proton from the methyl group of acetyl-CoA, forming a nucleophilic enolate intermediate. This step is facilitated by a histidine residue, like His-274, which donates a proton to the carbonyl oxygen of acetyl-CoA.

-

Nucleophilic Attack: The enolate intermediate then attacks the carbonyl carbon of oxaloacetate in an aldol condensation reaction, forming the tetrahedral intermediate, this compound.

-

Hydrolysis: The thioester bond of this compound is then hydrolyzed, releasing citrate and coenzyme A. This step is also catalyzed by active site residues.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of citrate synthase can vary between different organisms. The Michaelis constants (Km) for the substrates, acetyl-CoA and oxaloacetate, are key indicators of the enzyme's affinity for these molecules.

| Organism | Substrate | Km (µM) | Vmax | Notes |

| Rat Liver | Acetyl-CoA | 16 | Not specified | The Km values for each substrate are independent of the concentration of the other substrate[1][2]. |

| Rat Liver | Oxaloacetate | 2 | Not specified | [1][2] |

| E. coli | Acetyl-CoA | 120 - 151 | 34 - 81 s⁻¹ (kcat) | [3] |

| Baker's Yeast (Saccharomyces cerevisiae) | Acetyl-CoA | 76 | 1.92 µM/sec/µg | |

| Baker's Yeast (Saccharomyces cerevisiae) | Oxaloacetate | 9.86 | Not specified | |

| Pig Heart | Acetyl-CoA | 110 (dissociation constant for productive enzyme-acetyl-CoA complex) | Not specified | Exhibits substrate inhibition by acetyl-CoA. |

| Human | Acetyl-CoA | 20 (concentration for fixed oxaloacetate) | Not specified | Apparent steady-state kinetic parameters have been determined for wild-type and mutant enzymes. |

| Human | Oxaloacetate | 20 (concentration for fixed acetyl-CoA) | Not specified |

Experimental Protocols

The most common method for assaying citrate synthase activity is a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This method measures the rate of coenzyme A (CoA-SH) production, which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with an absorbance maximum at 412 nm.

Preparation of Reagents

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.1.

-

Acetyl-CoA Solution: Prepare a 10 mM stock solution in water. Store in aliquots at -20°C.

-

Oxaloacetate Solution: Prepare a 10 mM stock solution in assay buffer immediately before use, as it is unstable.

-

DTNB Solution: Prepare a 10 mM stock solution in assay buffer. Store protected from light.

-

Sample Preparation: Tissues or cells can be homogenized in an appropriate lysis buffer (e.g., CelLytic™ MT) and centrifuged to remove debris. The supernatant is used for the assay. For mitochondrial preparations, specific isolation kits are recommended.

Assay Procedure (96-well plate format)

-

Prepare Reaction Mixture: In each well of a 96-well plate, add the following reagents in order:

-

Assay Buffer

-

DTNB Solution (final concentration ~0.1 mM)

-

Acetyl-CoA Solution (final concentration ~0.3 mM)

-

Sample (containing citrate synthase)

-

-

Initiate Reaction: Add oxaloacetate solution (final concentration ~0.5 mM) to each well to start the reaction.

-

Measure Absorbance: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. Readings should be taken every 30-60 seconds for 5-10 minutes.

-

Calculate Activity: Determine the rate of reaction (ΔA412/min) from the linear portion of the absorbance versus time plot. The activity of citrate synthase can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).

Unit Definition: One unit of citrate synthase is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of CoA-SH per minute under the specified conditions.

Visualizations

Biochemical Pathway

Caption: The enzymatic conversion of Acetyl-CoA to Citrate.

Experimental Workflow

Caption: Workflow for a Citrate Synthase Activity Assay.

References

- 1. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citrate synthase variants improve yield of acetyl-CoA derived 3-hydroxybutyrate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (3S)-Citryl-CoA in Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Central to this reprogramming is the metabolism of citrate and its derivatives. This technical guide provides an in-depth examination of the function of (3S)-Citryl-CoA, a critical but transient intermediate in cancer cell metabolism. We will explore its position at the crossroads of glycolysis, lipogenesis, and epigenetic regulation, detail experimental methodologies for its study, and present quantitative data on the expression of its key regulating enzyme, ATP-citrate lyase (ACLY). Furthermore, we will visualize the intricate signaling pathways and experimental workflows associated with this compound, offering a comprehensive resource for researchers and drug development professionals targeting cancer metabolism.

Introduction: The Centrality of Citrate Metabolism in Cancer

Cancer cells exhibit a profound alteration in their metabolic pathways to sustain growth and proliferation.[1] One of the most critical adaptations is the increased flux of glucose through glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. A key downstream consequence of this altered glucose metabolism is the elevated production of citrate within the mitochondria. This citrate is then transported to the cytosol, where it serves as a primary substrate for the synthesis of fatty acids and cholesterol, essential components for building new cell membranes.[2][3][4] Moreover, the breakdown of cytosolic citrate provides a source of acetyl-CoA for histone acetylation, a key epigenetic modification that regulates gene expression.[1]

This compound is a high-energy thioester intermediate formed during the ATP-dependent cleavage of citrate. While its existence is transient, its formation is a committed step in the generation of cytosolic acetyl-CoA, making it a crucial nexus in cancer cell metabolism. The enzyme responsible for this reaction is ATP-citrate lyase (ACLY).

The Function of this compound in Cancer Metabolism

This compound is an intermediate in the reaction catalyzed by ATP-citrate lyase (ACLY), which converts citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, driven by the hydrolysis of ATP.

Reaction: Citrate + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pi

The formation of this compound is the first step in this reaction. Although it is rapidly converted to the final products, its generation is indispensable for the production of cytosolic acetyl-CoA, which has two primary fates in cancer cells:

-

De Novo Lipogenesis: The acetyl-CoA produced from the breakdown of this compound is the fundamental building block for the synthesis of fatty acids and cholesterol. This process is crucial for the formation of new cell membranes required for rapidly dividing cancer cells.

-

Histone Acetylation: Acetyl-CoA is the acetyl group donor for the acetylation of histones, an epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription. This can result in the upregulation of genes involved in cell proliferation, survival, and other oncogenic pathways.

Due to its central role, the pathway involving this compound is a highly attractive target for anti-cancer therapies. Inhibition of ACLY, the enzyme that generates this compound, can lead to a depletion of cytosolic acetyl-CoA, thereby inhibiting lipogenesis and altering gene expression, ultimately leading to cell cycle arrest and reduced tumor growth.

Quantitative Data

While direct quantification of the transient this compound intermediate is technically challenging and not widely reported, the expression levels of its synthesizing enzyme, ACLY, are extensively studied and serve as a strong indicator of the pathway's activity in cancer.

Table 1: ATP-Citrate Lyase (ACLY) mRNA Expression in Various Cancer Types

| Cancer Type | Abbreviation | ACLY mRNA Expression in Tumor vs. Normal Tissue | p-value | Reference |

| Bladder Urothelial Carcinoma | BLCA | Upregulated | < 0.001 | |

| Breast Invasive Carcinoma | BRCA | Upregulated | < 0.001 | |

| Kidney Renal Papillary Cell Carcinoma | KIRP | Upregulated | < 0.001 | |

| Kidney Renal Clear Cell Carcinoma | KIRC | Upregulated | < 0.001 | |

| Liver Hepatocellular Carcinoma | LIHC | Upregulated | < 0.001 | |

| Kidney Chromophobe | KICH | Downregulated | < 0.05 |

Data derived from The Cancer Genome Atlas (TCGA) database and analyzed using the TIMER database.

Table 2: ACLY Protein and Acetylation Levels in Human Lung Carcinoma

| Sample Type | ACLY Protein Level | ACLY Acetylation at 3K | Reference |

| Normal Lung Tissue (Adjacent) | Baseline | Baseline | |

| Lung Carcinoma Tissue | Significantly Increased (in 29 out of 54 pairs) | Increased (in ACLY-upregulated samples) |

This study highlights that not only the expression but also the post-translational modification of ACLY is altered in cancer, suggesting a multi-layered regulation of this critical metabolic enzyme.

Experimental Protocols

Studying the function of this compound and its associated pathways requires robust experimental methodologies. Below are detailed protocols for key experiments.

Quantification of Acyl-CoAs (including Citryl-CoA) by LC-MS/MS

This protocol provides a general framework for the sensitive detection and quantification of short-chain acyl-CoAs.

Objective: To measure the intracellular concentration of this compound and other acyl-CoAs.

Methodology:

-

Sample Preparation:

-

Culture cancer cells to the desired confluency.

-

Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).

-

Include an internal standard (e.g., crotonoyl-CoA) in the extraction solution for normalization.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with mobile phase A (e.g., 25 mM ammonium formate in 98% water and 2% acetonitrile, pH 8.2) and mobile phase B (e.g., 98% acetonitrile and 2% water, 5 mM ammonium formate).

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for each acyl-CoA is based on the precursor ion (Q1) and a specific product ion (Q3) generated after fragmentation. For CoA esters, a characteristic neutral loss of 507 amu is often observed.

-

The specific m/z transitions for this compound would need to be determined using a purified standard.

-

-

-

Data Analysis:

-

Generate calibration curves for each analyte using standards of known concentrations.

-

Quantify the amount of each acyl-CoA in the samples by comparing their peak areas to the calibration curves and normalizing to the internal standard and cell number or protein content.

-

ATP-Citrate Lyase (ACLY) Activity Assay

This protocol describes a coupled enzymatic assay to measure ACLY activity in cell lysates.

Objective: To determine the enzymatic activity of ACLY in cancer cells.

Methodology:

-

Cell Lysate Preparation:

-

Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris pH 8.0, 100 mM NaCl, 70 mM KCl, 1 mM MgCl₂, 0.2 mM EDTA, 2 mM DTT, and 0.5% NP-40).

-

Centrifuge the lysate to remove cell debris and collect the supernatant.

-

Determine the total protein concentration of the lysate for normalization.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

Test buffer (e.g., 150 mM Tris pH 8.0, 10 mM MgCl₂, 20 mM sodium citrate, 2 mM dithiothreitol).

-

Substrates: 5 mM ATP and 300 µM CoA.

-

Coupling enzyme: Malate dehydrogenase (MDH).

-

NADH.

-

-

Initiate the reaction by adding the cell lysate supernatant. The oxaloacetate produced by ACLY is reduced to malate by MDH, with the concomitant oxidation of NADH to NAD⁺.

-

Measure the decrease in absorbance at 340 nm (A₃₄₀) over time, which corresponds to the rate of NADH oxidation and is proportional to ACLY activity.

-

-

Data Analysis:

-

Calculate the rate of change in A₃₄₀.

-

Use the molar extinction coefficient of NADH to convert the rate of absorbance change to the rate of product formation.

-

Normalize the activity to the total protein concentration of the lysate.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The metabolic pathway leading from glucose to the utilization of this compound-derived acetyl-CoA is a cornerstone of cancer cell anabolism.

Caption: Central Carbon Metabolism and the Role of this compound.

This next diagram illustrates how the acetyl-CoA derived from this compound directly fuels de novo fatty acid synthesis, a process critical for membrane production in proliferating cancer cells.

Caption: De Novo Fatty Acid Synthesis Pathway Fueled by Citrate.

The acetyl-CoA produced via this compound also plays a crucial role in epigenetic regulation through histone acetylation, which can alter gene expression to favor cancer progression.

Caption: Histone Acetylation Driven by Citrate-Derived Acetyl-CoA.

Experimental Workflow

This diagram outlines a typical experimental workflow to investigate the effects of inhibiting ACLY, and consequently the production of this compound, in cancer cells.

References

An In-Depth Technical Guide on the Regulation of (3S)-Citryl-CoA Production in Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Gatekeeper of the Krebs Cycle

The production of (3S)-Citryl-CoA in the mitochondrial matrix, catalyzed by the enzyme citrate synthase, represents the committed step of the tricarboxylic acid (TCA) cycle. This crucial metabolic hub is responsible for the final common pathway for the oxidation of carbohydrates, lipids, and amino acids, generating the majority of cellular ATP. The regulation of citryl-CoA synthesis is therefore paramount in maintaining cellular energy homeostasis and providing precursors for various biosynthetic pathways. This guide provides a comprehensive overview of the multifaceted regulatory mechanisms governing this pivotal reaction, supported by quantitative data and detailed experimental protocols.

I. Primary Regulatory Mechanisms

The synthesis of this compound is exquisitely controlled at multiple levels to respond to the cell's energetic and biosynthetic needs. These regulatory strategies can be broadly categorized as:

-

Substrate Availability: The concentrations of the two substrates, acetyl-CoA and oxaloacetate, are primary determinants of the rate of citryl-CoA formation.

-

Allosteric Regulation: The activity of citrate synthase is modulated by the binding of effector molecules to sites distinct from the active site.

-

Feedback Inhibition: The product of the reaction, citrate, and other downstream metabolites of the TCA cycle can inhibit citrate synthase activity.

-

Post-Translational Modifications: Covalent modifications of the citrate synthase enzyme can alter its catalytic efficiency.

-

Transcriptional Regulation: The expression of the gene encoding citrate synthase is controlled by various transcription factors in response to cellular signals.

Signaling Pathway for Citrate Synthase Regulation

The intricate interplay of these regulatory mechanisms is depicted in the following signaling pathway diagram.

II. Quantitative Data on Citrate Synthase Regulation

The following tables summarize key quantitative parameters for mammalian mitochondrial citrate synthase, providing a basis for kinetic modeling and drug development.

Table 1: Michaelis-Menten Constants (Km) for Citrate Synthase Substrates

| Substrate | Organism/Tissue | Km (µM) | Citation |

| Acetyl-CoA | Rat Liver | 16 | [1] |

| Oxaloacetate | Rat Liver | 2 | [1] |

Table 2: Inhibition of Citrate Synthase

| Inhibitor | Type of Inhibition | Target | Ki (µM) | Citation |

| ATP | Competitive with Acetyl-CoA | Citrate Synthase | Not explicitly found | [1] |

| ATP | Mixed with Oxaloacetate | Citrate Synthase | Not explicitly found | [1] |

| NADH | Allosteric (E. coli) | Citrate Synthase | Dissociation Constant ~0.28 | [2] |

| Succinyl-CoA | Competitive with Acetyl-CoA | Citrate Synthase | Not explicitly found | |

| Citrate | Product Inhibition | Citrate Synthase | Not explicitly found |

Note: Specific Ki values for mammalian mitochondrial citrate synthase are not consistently reported in the literature, highlighting an area for further research.

III. Experimental Protocols

This section provides detailed methodologies for key experiments to study the regulation of this compound production.

Citrate Synthase Activity Assay

This colorimetric assay measures the activity of citrate synthase by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm.

Workflow:

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1.

-

DTNB Solution: 10 mM DTNB in Assay Buffer.

-

Acetyl-CoA Solution: 10 mM Acetyl-CoA in water.

-

Oxaloacetate Solution: 10 mM Oxaloacetate in Assay Buffer (prepare fresh).

-

-

Sample Preparation:

-

Isolate mitochondria from tissues or cultured cells using a standard differential centrifugation protocol.

-

Alternatively, prepare whole-cell lysates by sonication or detergent lysis in a suitable buffer.

-

-

Assay Procedure (for a 1 mL cuvette):

-

To a cuvette, add:

-

810 µL of Assay Buffer

-

100 µL of DTNB Solution

-

30 µL of Acetyl-CoA Solution

-

50 µL of sample (containing 1-5 µg of mitochondrial protein)

-

-

Mix gently and incubate at 30°C for 2-3 minutes to establish a baseline.

-

Initiate the reaction by adding 10 µL of Oxaloacetate Solution.

-

Immediately begin monitoring the increase in absorbance at 412 nm for 5 minutes, taking readings every 30 seconds.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve.

-

Calculate the citrate synthase activity using the Beer-Lambert law and the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹).

-

Measurement of Mitochondrial Acetyl-CoA Concentration

This protocol describes a method for the quantification of acetyl-CoA from isolated mitochondria using High-Performance Liquid Chromatography (HPLC).

Workflow:

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues as described previously.

-

Metabolite Extraction:

-

Resuspend the mitochondrial pellet in a known volume of ice-cold 0.4 M perchloric acid.

-

Incubate on ice for 15 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the extract by adding 3 M potassium carbonate.

-

Centrifuge to pellet the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Analyze the supernatant using a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of a low pH buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

-

Detect acetyl-CoA by its absorbance at 254 nm.

-

-

Quantification:

-

Prepare a standard curve with known concentrations of acetyl-CoA.

-

Quantify the acetyl-CoA in the samples by comparing their peak areas to the standard curve.

-

Analysis of Citrate Synthase Post-Translational Modifications

a) Immunoprecipitation and Western Blotting for Phosphorylation/Acetylation

This protocol allows for the enrichment of citrate synthase and subsequent detection of its phosphorylation or acetylation status.

Workflow:

Protocol:

-

Cell Lysis: Lyse cells in a buffer containing phosphatase and deacetylase inhibitors.

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for citrate synthase overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and SDS-PAGE: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer and separate them by electrophoresis.

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated serine, threonine, or tyrosine, or for acetylated lysine.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

b) Phos-tag™ SDS-PAGE for Phosphorylation Analysis

Phos-tag™ is a molecule that specifically binds to phosphate groups, allowing for the separation of phosphorylated and non-phosphorylated proteins by SDS-PAGE based on their phosphorylation status.

Protocol:

-

Gel Preparation: Prepare a standard SDS-PAGE gel and add Phos-tag™ acrylamide to the separating gel solution before polymerization. The concentration of Phos-tag™ may need to be optimized.

-

Sample Preparation: Prepare protein lysates as for a standard Western blot, ensuring the absence of EDTA in the lysis buffer as it can chelate the Mn²⁺ or Zn²⁺ ions required for Phos-tag™ activity.

-

Electrophoresis: Run the gel at a constant voltage. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.

-

Transfer and Immunoblotting:

-

Before transferring, wash the gel with a transfer buffer containing EDTA to remove the metal ions from the Phos-tag™, which can interfere with protein transfer.

-

Proceed with a standard Western blot protocol to detect citrate synthase.

-

Chromatin Immunoprecipitation (ChIP) Assay for Transcriptional Regulation

This protocol is designed to investigate the binding of a specific transcription factor (e.g., Nuclear Respiratory Factor 1, NRF-1) to the promoter region of the citrate synthase gene.

Workflow:

References

Methodological & Application

Application Note: HPLC Separation of (3S)-Citryl-CoA using Ion-Pair Reversed-Phase Chromatography

Introduction

(3S)-Citryl-Coenzyme A (Citryl-CoA) is a critical, short-lived intermediate in central metabolic pathways, most notably the citrate cycle (TCA cycle).[1][2] In the reaction catalyzed by ATP-citrate lyase (ACLY), citrate and Coenzyme A (CoA) are converted to (3S)-Citryl-CoA, which is subsequently cleaved to yield acetyl-CoA and oxaloacetate.[1][3] The study of this compound and related acyl-CoA thioesters is essential for research in cellular metabolism, energy homeostasis, and enzymology.[1] Due to their polar and anionic nature, separating these compounds using traditional reversed-phase high-performance liquid chromatography (HPLC) is challenging, often resulting in poor retention.

This application note details a robust protocol for the separation of this compound from related compounds using ion-pair reversed-phase HPLC. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the charged analyte, enhancing its retention on a non-polar stationary phase.

Metabolic Pathway of this compound

The following diagram illustrates the formation and cleavage of this compound in the context of the citrate cycle, a key process in cellular metabolism.

Caption: Formation and cleavage of this compound by ATP-Citrate Lyase.

Experimental Protocol

This protocol is based on established methods for the separation of short-chain acyl-CoAs and other CoA esters using ion-pair reversed-phase HPLC.

Materials and Reagents

-

HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm).

-

Mobile Phase A: 100 mM Sodium Phosphate, pH 6.4.

-

Mobile Phase B: 100 mM Sodium Phosphate with 20% Acetonitrile, pH 6.4.

-

Ion-Pairing Reagent: 5 mM Tetrabutylammonium bisulfate (or similar quaternary ammonium salt). Add to both Mobile Phase A and B.

-

Sample Diluent: Mobile Phase A.

-

Standards: this compound, Acetyl-CoA, Coenzyme A, Citrate.

-

Chemicals: Sodium phosphate (monobasic and dibasic), Acetonitrile (HPLC grade), Tetrabutylammonium bisulfate (HPLC grade), Perchloric Acid (for sample extraction).

Sample Preparation (from cell/tissue extracts)

-

Homogenize tissue or cell pellets in ice-cold 5% perchloric acid (PCA).

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Carefully collect the supernatant, which contains the acyl-CoA esters.

-

Neutralize the extract to approximately pH 6.0-7.0 with a potassium carbonate solution.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store at -80°C until analysis. For immediate analysis, keep at 4°C.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the separation.

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 150 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 100 mM Sodium Phosphate, 5 mM TBA-HSO₄, pH 6.4 |

| Mobile Phase B | 100 mM Sodium Phosphate, 20% ACN, 5 mM TBA-HSO₄, pH 6.4 |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 260 nm |

| Injection Volume | 5 - 20 µL |

| Gradient Elution | See Table 2 below |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 100 | 0 |

| 5.0 | 100 | 0 |

| 20.0 | 0 | 100 |

| 25.0 | 0 | 100 |

| 25.1 | 100 | 0 |

| 35.0 | 100 | 0 |

Experimental Workflow

The diagram below outlines the major steps from sample collection to data analysis for the quantification of this compound.

Caption: Workflow for the analysis of this compound using HPLC.

Expected Results & Data Presentation

While specific retention times for this compound must be determined empirically using a pure standard, the elution order can be predicted based on the properties of related molecules. Coenzyme A and its thioesters are detected by their strong UV absorbance at approximately 260 nm, due to the adenine moiety.

Table 3: Typical Retention Characteristics of CoA Compounds

The following table, based on published data for similar separations, provides an expected elution order. More polar compounds will elute earlier. The exact retention times will vary based on the specific HPLC system, column, and precise mobile phase composition.

| Compound | Expected Retention Time Range (min) | Key Characteristics |

| Citrate | < 5.0 | Highly polar, lacks CoA moiety, weak UV absorbance at 260 nm. |

| Coenzyme A (Free Thiol) | 5.0 - 8.0 | Polar due to the free sulfhydryl group. |

| This compound | 8.0 - 15.0 | Intermediate polarity. Retention between free CoA and less polar acyl-CoAs. |

| Acetyl-CoA | 14.0 - 18.0 | Less polar than free CoA due to the acetyl group. |

| Succinyl-CoA | 11.0 - 14.0 | Polarity influenced by the dicarboxylic succinyl group. |

Note: The limit of detection for CoA compounds using this method is typically in the low picomole range (e.g., 5-10 pmol on column).

Conclusion

The described ion-pair reversed-phase HPLC method provides a reliable and sensitive approach for the separation and quantification of this compound in biological samples. The use of an ion-pairing reagent is critical for achieving adequate retention of this polar thioester on a C18 column. This protocol serves as a strong foundation for researchers investigating the TCA cycle, fatty acid metabolism, and other pathways involving Coenzyme A and its derivatives. Optimization of the gradient and ion-pair reagent concentration may be necessary to resolve this compound from other closely eluting cellular metabolites.

References

Application Note: Quantitative Analysis of (3S)-Citryl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction